5-methoxyquinazolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-7-6(8)5-10-9(12)11-7/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTBVSZAOWRHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxyquinazolin 2 1h One and Its Analogues
Foundational Synthetic Approaches to Quinazolin-2(1H)-one Systems
The construction of the core quinazolin-2(1H)-one heterocyclic system is the initial step, which can be achieved through several established synthetic routes. These methods primarily focus on building the bicyclic structure from various acyclic or monocyclic precursors.
Cyclization reactions are a cornerstone for the synthesis of the quinazolinone framework. These reactions typically involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) ring.
One common approach involves the cyclization of urea (B33335) derivatives. For instance, 1-(2-alkynylphenyl)ureas can undergo acid-catalyzed cyclization to form 4-alkyl-2(1H)-quinazolinones. researchgate.net In this method, the urea derivatives, prepared from the reaction of o-alkynylanilines and potassium isocyanate, are treated with an acid like triflic acid (TfOH) to induce the ring-closing reaction. researchgate.net
Another effective cyclization strategy starts with readily accessible Boc-protected o-amino nitriles. The cyclization of these tert-butyl (2-cyanoaryl)carbamates can be achieved under basic conditions with hydrogen peroxide to yield diversely substituted quinazoline-2,4(1H,3H)-diones. rsc.org A simple and metal-free cyclization method involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates, which produces 4-methylene-3-substituted quinazolinone and quinazolinthione derivatives, respectively, with water as the only byproduct. nih.gov
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediates, thereby increasing efficiency and reducing waste. Several one-pot methods for quinazolinone synthesis have been developed.
An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been reported using anthranilic acid derivatives and potassium cyanate (B1221674) in water at room temperature. jst.go.jpnih.gov The process involves the initial formation of a urea derivative, which then undergoes base-mediated cyclization in the same pot to afford the desired quinazolinedione. jst.go.jpnih.govjst.go.jp This method is notable for its environmental friendliness and scalability. jst.go.jpnih.gov
Another one-pot protocol utilizes the reductive cyclization of nitro-compounds. The reaction of various isothiocyanates and nitro-compounds, mediated by a low-valent titanium reagent, can produce 2-thioxoquinazolinones. acs.org Furthermore, novel quinazoline (B50416) derivatives have been synthesized in high yields through a one-pot reaction of anthranilic acid, acetic anhydride (B1165640), and primary amines under ultrasonic irradiation, which offers benefits such as shorter reaction times and simpler work-up. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient for generating molecular diversity.
One such MCR strategy for synthesizing quinazolinones involves the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide. frontiersin.org This reaction is often facilitated by a palladium catalyst and a base in an environmentally friendly solvent system. frontiersin.org Another example is the three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions, using a solid acid catalyst to produce quinazolinone derivatives. orgchemres.org Isatoic anhydride is a common starting material in MCRs for generating quinazolinone scaffolds. orgchemres.orgthieme-connect.com
A copper-catalyzed oxidative multicomponent annulation reaction provides a direct route to quinazolinones from readily available feedstocks. bohrium.com This process involves the formation of multiple C-N bonds and one C-C bond in a single operation. bohrium.com The Ugi four-component reaction (Ugi-4CR) has also been adapted to create complex polycyclic quinazolinones, demonstrating the power of MCRs in rapidly building intricate molecular architectures. nih.gov
Regioselective Functionalization at the 5-Position for Methoxy (B1213986) Group Incorporation
Introducing a methoxy group specifically at the 5-position of the quinazolinone ring requires regioselective control. This can be accomplished either by functionalizing a pre-formed quinazolinone core or by using a starting material that already contains the methoxy group in the desired position.
One direct method to introduce a methoxy group is through the methylation of a corresponding hydroxy-quinazolinone precursor. This involves the synthesis of a 5-hydroxy-quinazolinone, followed by a methylation step. For the analogous 5-hydroxy-2(1H)-quinolinone system, methylation has been attempted using standard reagents like diazomethane (B1218177) (CH₂N₂) or dimethyl sulfate (B86663) (Me₂SO₄). semanticscholar.org The reaction with diazomethane on 5-hydroxy-2(1H)-quinolinone yielded a mixture of O-methylated (5-methoxy-2(1H)-quinolinone) and N-methylated products. semanticscholar.org This highlights that achieving high regioselectivity for O-methylation over N-methylation can be a challenge and often requires careful optimization of reaction conditions.
An alternative and often more straightforward approach is to begin the synthesis with a precursor that already contains the methoxy group. For example, the synthesis of 5-methoxyquinazoline-2,4(1H,3H)-dione has been achieved starting from 2-amino-6-methoxybenzonitrile (B73248) and carbon dioxide, catalyzed by an ionic liquid. clockss.org Although the reported yield was modest, this method ensures the methoxy group is correctly positioned from the outset. clockss.org
Nucleophilic aromatic substitution (SₙAr) presents another potential pathway for introducing a methoxy group. This reaction involves the displacement of a suitable leaving group (such as a halide or a nitro group) on the aromatic ring by a methoxide (B1231860) nucleophile.
For the quinazolinone scaffold, SₙAr reactions are known to occur, particularly when the ring is activated by electron-withdrawing groups. For example, the nitro groups in 5,7-dinitroquinazoline-4-one can be regioselectively substituted by amines. rsc.org This demonstrates that the C5 position is susceptible to nucleophilic attack under the right electronic conditions. Therefore, a 5-halo or 5-nitro-quinazolin-2(1H)-one could theoretically serve as a precursor for introducing a methoxy group via an SₙAr reaction with sodium methoxide. The success of such a reaction would depend on the activation of the leaving group at the 5-position. Generally, nucleophilic substitution reactions on the quinazoline ring have been reported, such as the reaction with sodamide to produce 4-aminoquinazoline. nih.gov While less documented specifically for 5-methoxy group incorporation compared to building from a methoxylated precursor, SₙAr remains a viable synthetic strategy.
Derivatization of the 5-Methoxyquinazolin-2(1H)-one Scaffold
The derivatization of the this compound core is a critical area of research, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key modification sites include the nitrogen atoms at positions 1 and 3, the fused benzene ring, and the introduction of bioisosteric replacements to modulate biological activity. nih.govencyclopedia.pub
Modifications at the N-1 and N-3 Positions
The nitrogen atoms within the quinazolinone ring system are prime targets for substitution, offering a straightforward approach to introduce a wide range of functional groups.
N-Alkylation and N-Arylation: The N-1 and N-3 positions of the quinazolinone scaffold are readily alkylated or arylated to generate a diverse library of derivatives. For instance, N-alkyl substituted benzimidazoquinazolinones have been synthesized through a one-pot, copper-catalyzed C-N bond formation protocol. nih.gov This method demonstrates high efficiency in coupling various alkyl halides with the heterocyclic core, yielding the desired products in excellent yields. nih.gov While this has been demonstrated on the related benzimidazo[2,1-b]quinazolin-12(6H)-one system, the principles are applicable to the this compound scaffold. A study on 3-(2-aminophenyl)quinazolin-4(3H)-one showed that reaction with aliphatic bromides of varying chain lengths in the presence of a copper catalyst successfully yielded N-alkylated products. nih.gov
Introduction of Amine Functionality: The N-3 position can be functionalized by introducing an amino group, which can then serve as a handle for further derivatization. For example, 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been used as a precursor to synthesize more complex fused heterocyclic systems. researchgate.net
The table below summarizes representative examples of N-1 and N-3 modifications on related quinazolinone systems.
Table 1: Examples of N-1 and N-3 Derivatization on Quinazolinone Scaffolds
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(2-Aminophenyl)quinazolin-4(3H)-one | 1-(4-Bromobutoxy)-2-methylbenzene | 6-(4-(o-Tolyloxy)butyl)benzo encyclopedia.pubimidazo[2,1-b]quinazolin-12(6H)-one | 72 | nih.gov |
| 3-(2-Aminophenyl)quinazolin-4(3H)-one | 1-(4-Bromobutoxy)-4-methylbenzene | 6-(4-(p-Tolyloxy)butyl)benzo encyclopedia.pubimidazo[2,1-b]quinazolin-12(6H)-one | 78 | nih.gov |
Substitutions on the Benzo Ring System
Modification of the benzene ring of the this compound scaffold allows for the introduction of various substituents that can influence the molecule's electronic properties, solubility, and interaction with biological targets.
Halogenation: The introduction of halogen atoms, such as bromine and chlorine, onto the quinazoline framework creates highly functionalized molecules with multiple reactive sites for further chemical modification. For example, 8-bromo-2-chloro-5-methoxyquinazolin-4-amine (B1379698) serves as a versatile intermediate. The halogen atoms can be displaced through nucleophilic substitution or participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Introduction of Other Functional Groups: Beyond halogenation, other functional groups can be introduced. For instance, the synthesis of quinazoline derivatives with substituted anilide and sulfamoylphenyl fragments has been reported, highlighting the versatility of the scaffold in accommodating diverse functionalities. arabjchem.org In one study, a series of quinazoline derivatives were synthesized with a focus on dual EGFR/CAIX inhibition, showcasing the attachment of complex side chains to the benzo ring. arabjchem.org
The following table provides examples of substitutions on the benzo ring of related quinazoline structures.
Table 2: Examples of Benzo Ring Substitutions on Quinazoline Analogues
| Starting Material | Reaction/Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| Quinazoline Core | Multi-step synthesis | 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine | Halogenation at positions 2 and 8 |
Introduction of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance a molecule's pharmacological profile by substituting a functional group with another that has similar physicochemical properties. encyclopedia.pubsemanticscholar.org This can lead to improved potency, selectivity, and metabolic stability.
Ring Equivalents: A common bioisosteric replacement involves substituting the benzene ring with other aromatic heterocycles. For example, replacing a benzene ring with a thiophene (B33073) or pyridine (B92270) ring can alter the electronic distribution and hydrogen bonding capacity of the molecule. encyclopedia.pub The concept of replacing a planar phenyl group with a non-planar bicyclo[1.1.1]pentane or cubane (B1203433) has been explored to improve properties like solubility. tcichemicals.com
Functional Group Mimics: Specific functional groups on the this compound scaffold can also be replaced. For example, the carbonyl group at the C-2 position could be replaced with a thiocarbonyl group (C=S) to modulate reactivity and polarity. The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives is well-documented. researchgate.net The methoxy group at C-5 could be replaced with other groups like SH, OH, or small alkyl groups to fine-tune the electronic and steric properties. encyclopedia.pub
Fused Ring System Analogues: The entire quinazoline ring system can be considered a bioisostere of other fused heterocyclic systems. Research into related scaffolds like nih.govencyclopedia.pubtriazino[2,3-c]quinazolines has been driven by the principle of bioisosteric replacement, aiming to discover novel anti-inflammatory agents. nih.gov
The table below illustrates the concept of bioisosteric replacement in quinazoline-related structures.
Table 3: Examples of Bioisosteric Replacements in Quinazoline Chemistry
| Original Moiety | Bioisosteric Replacement | Resulting Scaffold/Compound Type | Rationale | Reference |
|---|---|---|---|---|
| Benzene Ring | Thiophene Ring | Thieno[x,y-z]quinazolines | Ring equivalence, altering electronics and lipophilicity. | encyclopedia.pub |
| Carbonyl (C=O) | Thiocarbonyl (C=S) | 2-Thioxo-1,2,3,4-tetrahydroquinazolines | Modulate polarity, hydrogen bonding, and reactivity. | researchgate.netarabjchem.org |
| Phenyl Group | Bicyclo[1.1.1]pentane | BCP-containing analogues | Increase sp³ character, improve solubility, and reduce planarity. | tcichemicals.com |
Chemical Reactivity and Reaction Mechanisms of 5 Methoxyquinazolin 2 1h One
Electrophilic Aromatic Substitution Patterns on the Quinazolinone Core
The benzene (B151609) portion of the quinazolinone nucleus is susceptible to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity being dictated by the combined electronic effects of the fused pyrimidine (B1678525) ring and the methoxy (B1213986) substituent. The pyrimidine ring generally acts as a deactivating group towards electrophilic attack on the fused benzene ring due to the electron-withdrawing nature of its nitrogen atoms. Conversely, the methoxy group at the C-5 position is a potent activating, ortho-para directing group.
The expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline (B50416) ring is C-8 > C-6 > C-5 > C-7. wikipedia.orgscispace.com However, in 5-methoxyquinazolin-2(1H)-one, the directing effect of the powerful methoxy group dominates. It strongly activates the positions ortho (C-6) and para (C-8) to itself. Therefore, electrophiles are predicted to attack preferentially at the C-6 and C-8 positions. The C-4 position is part of the pyrimidine ring and generally resistant to electrophilic attack. wikipedia.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of Pyrimidine Ring | Influence of 5-Methoxy Group | Combined Effect | Predicted Reactivity |
|---|---|---|---|---|
| C-6 | Deactivated | Activated (ortho) | Strongly Activated | Major product |
| C-7 | Deactivated | Meta | Deactivated | Minor or no product |
| C-8 | Activated | Activated (para) | Strongly Activated | Major product |
Nitration: Nitration of quinazolinone derivatives typically occurs on the benzene ring. For instance, nitration of 4(3H)-quinazolinone with fuming nitric acid in sulfuric acid yields the 6-nitro derivative. scispace.com In cases where an ortho-directing group is present at C-7, a mixture of 6- and 8-nitro products can be formed. nih.gov For this compound, nitration is expected to yield a mixture of 6-nitro- and 8-nitro-5-methoxyquinazolin-2(1H)-one, driven by the strong directing effect of the methoxy group. A study on the nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one using fuming nitric acid and concentrated sulfuric acid resulted in dinitration, with one nitro group entering the 6-position of the quinazolinone core. researchgate.net
Halogenation: Halogenation follows a similar pattern. Palladium-catalyzed C-H activation has been used for the ortho-selective halogenation of quinazolinone scaffolds, demonstrating the possibility of targeted functionalization. nih.gov For the 5-methoxy derivative, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield 6-halo and 8-halo products. The precise ratio would depend on steric factors and reaction conditions.
Nucleophilic Addition and Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring in the quinazolinone system is electron-deficient and thus susceptible to nucleophilic attack. The lactam carbonyl group at C-2 and the imine-like nitrogen at N-1 influence this reactivity. While the 2(1H)-one form is relatively stable, its tautomer, 2-hydroxy-5-methoxyquinazoline, provides a pathway for nucleophilic substitution.
The hydroxyl group of the lactim tautomer can be converted into a better leaving group. For example, treatment of 4(3H)-quinazolinones with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) replaces the C-4 carbonyl with a chlorine atom, yielding a highly reactive 4-chloroquinazoline. nih.gov A similar transformation on this compound would produce 2-chloro-5-methoxyquinazoline. This halogenated intermediate is an excellent substrate for nucleophilic aromatic substitution (SₙAr). The C-2 position is now activated for displacement by a wide range of nucleophiles.
Table 2: Nucleophilic Substitution on Activated 2-Chloro-5-methoxyquinazoline
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amines | Piperidine, Aniline | 2-Amino-5-methoxyquinazolines |
| Alkoxides | Sodium Methoxide (B1231860) | 2,5-Dimethoxyquinazoline |
| Thiolates | Sodium Thiophenoxide | 2-(Phenylthio)-5-methoxyquinazoline |
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C-2 position, followed by the elimination of the chloride ion to restore the aromaticity of the pyrimidine ring. 2- and 4-haloquinazolines are known to readily undergo displacement by nucleophiles like piperidine. wikipedia.org
Tautomeric Equilibria and their Influence on Reactivity
Quinazolinones exist in a dynamic equilibrium between two tautomeric forms: the lactam and the lactim form. nih.gov This is a specific type of amide-imidol tautomerism. vedantu.com For this compound, this equilibrium involves the migration of a proton between the N-1 nitrogen and the C-2 exocyclic oxygen.
Lactam form: this compound
Lactim form: 2-hydroxy-5-methoxyquinazoline
The lactam form contains a cyclic amide group, while the lactim form possesses a hydroxyl group and a fully aromatic pyrimidine ring. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system. beilstein-journals.orgnih.gov The presence of the lactim tautomer is crucial for the chemical reactivity of the pyrimidine ring, particularly for nucleophilic substitution reactions as described in section 3.2. The hydroxyl group of the lactim form allows for conversion to a leaving group (e.g., -Cl), which activates the C-2 position for nucleophilic attack. In contrast, the lactam form behaves more like a cyclic amide and is less susceptible to direct substitution at the C-2 carbonyl carbon. This tautomerism is a key factor that enhances the chemical versatility of the quinazolinone scaffold. nih.gov
Oxidation and Reduction Pathways of the Quinazolinone System
The quinazolinone ring system is generally reported to be stable towards many oxidizing and reducing conditions. nih.gov However, specific transformations can be achieved under controlled conditions.
Reduction: The reduction of the quinazolinone core can occur at either the pyrimidine or the benzene portion of the molecule.
Reduction of the Pyrimidine Ring: Catalytic hydrogenation of 3-substituted 4(3H)-quinazolinones using palladium or platinum oxide has been shown to reduce the C=N bond, yielding 1,2-dihydro derivatives. nih.govresearchgate.net Similarly, reduction of 2-methyl-3-aryl-4(3H)-quinazolinone with sodium borohydride (B1222165) (NaBH₄) affords the corresponding 1,2,3,4-tetrahydroquinazoline. acs.org It is anticipated that this compound would undergo similar reduction of its pyrimidine ring under these conditions to yield dihydro- or tetrahydro- derivatives.
Reduction of the Benzene Ring: More forcing reduction conditions can affect the benzene ring. For example, the benzene ring of certain 4(3H)-quinazolinones can be reduced to give octahydro-quinazolinones using platinum oxide as a catalyst. nih.gov
Oxidation: The quinazolinone core itself is an oxidized form of a quinazoline and is generally resistant to further oxidation. nih.gov Most oxidation reactions involving this scaffold start from a more reduced precursor. For instance, 2,3-dihydroquinazolin-4(1H)-ones can be readily oxidized to the corresponding quinazolin-4(3H)-ones using reagents like iodine in DMSO. researchgate.net The parent quinazoline heterocycle can be oxidized to quinazolinone using agents like hydrogen peroxide. nih.govresearchgate.net While the core of this compound is stable, the methoxy group could potentially be susceptible to oxidative demethylation under harsh conditions, although such reactions are not common for this specific system.
Photochemical and Thermal Transformations
The study of photochemical and thermal reactions of this compound is less common, but predictions can be made based on related heterocyclic and aromatic systems.
Photochemical Transformations: Aromatic heterocycles can undergo various transformations upon UV irradiation, including isomerization, fragmentation, and rearrangement. researchgate.net The presence of the methoxy group may influence the photochemical pathway. Studies on methoxybenzenes show they can participate in charge-transfer reactions when irradiated in the presence of photosensitizers. rsc.org It is plausible that irradiation of this compound could lead to reactions such as ring contraction, rearrangements, or reactions involving the methoxy group. For example, photolysis of certain five-membered mesoionic heterocycles can lead to fragmentation and dimerization. electronicsandbooks.com
Thermal Transformations: The quinazolinone core generally exhibits high thermal stability. This is evidenced by the fact that many synthetic routes to quinazolinones require high temperatures or microwave irradiation to proceed, often involving thermal cyclization or rearrangement steps. frontiersin.orgorganic-chemistry.org For example, the Dimroth rearrangement, a thermally sensitive process, has been observed in related systems under microwave conditions. frontiersin.org While specific thermal transformations for this compound are not widely reported, the scaffold is expected to be stable under typical thermal conditions, with decomposition or rearrangement only occurring at elevated temperatures.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 5 Methoxyquinazolin 2 1h One Analogues
Elucidation of Key Structural Motifs for Modulating Biological Interactions
Impact of Methoxy (B1213986) Group on Molecular Recognition and Binding
The methoxy group at the C-5 position of the quinazolinone ring plays a crucial role in molecular recognition and binding affinity. Its influence is twofold, stemming from its electronic and steric properties. Electronically, the methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring system. This modulation of the electronic landscape can enhance π-π stacking interactions with aromatic residues in a protein's binding pocket.
Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., amino acid residues like asparagine or glutamine) on the target receptor. SAR studies on related heterocyclic compounds have frequently noted that methoxy substituents are important for cytotoxic and other biological activities. nih.gov For instance, the demethylation of a methoxy group in some bioactive compounds has been shown to significantly reduce antiproliferative activity, underscoring its importance for maintaining the optimal binding conformation and interaction profile.
Role of Substituents on the Quinazolinone Heterocyclic System
While the 5-methoxy group is a key feature, substitutions at other positions of the quinazolinone scaffold are critical for fine-tuning biological activity. SAR studies have revealed that modifications on both the benzene (B151609) and pyrimidine (B1678525) rings of the quinazolinone core can dramatically alter potency and selectivity. mdpi.com
N1 and N3 Positions: Alkylation or arylation at the N1 and N3 positions of the pyrimidine ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. These substituents can influence solubility, metabolic stability, and the orientation of the molecule within the binding site. The introduction of bulky groups can provide additional hydrophobic interactions, but may also lead to steric hindrance.
The following table summarizes the general impact of substituents at various positions on the quinazolinone ring system based on extensive research in the field.
| Position | Type of Substituent | General Impact on Activity |
| N1 | Alkyl, Aryl, Heterocyclic moieties | Influences solubility and steric interactions; can be tailored for specific target engagement. |
| N3 | Small alkyl groups, Aromatic rings | Affects orientation in the binding pocket and can introduce additional hydrophobic or π-stacking interactions. |
| C6 | Halogens, Small alkyl groups | Often enhances hydrophobic interactions, leading to increased potency. |
| C7 | Methoxy, Ethoxy, Halogens | Can form key hydrogen bonds or hydrophobic interactions; crucial for selectivity against certain kinases. |
| C8 | Basic side chains, Small alkyls | May improve pharmacokinetic properties and introduce new binding vectors. |
Conformational Flexibility and its Correlation with Activity
The conformational flexibility of a molecule is a determining factor in its ability to adapt to the specific geometry of a biological target's binding site. The quinazolinone core is a relatively rigid, bicyclic system which provides a stable scaffold for the optimal positioning of various functional groups. However, the substituents attached to this core introduce degrees of conformational freedom.
Crystallographic studies on related dihydroquinazolinones have shown that the dihydropyrimidine (B8664642) ring can adopt a flexible 'sofa' conformation. nih.gov This inherent flexibility, though subtle, can be critical for achieving an induced fit with the receptor. The rotational freedom of substituents, particularly larger groups at the N1 or N3 positions, allows the molecule to orient itself to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Docking studies often reveal that a specific, low-energy conformation is responsible for the observed biological activity, and molecules that are too rigid or too flexible may struggle to adopt this optimal binding pose, leading to reduced activity. nih.gov
Development and Validation of Predictive QSAR Models
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable tools for designing new analogues with improved properties and for prioritizing compounds for synthesis and testing.
Selection and Calculation of Molecular Descriptors (e.g., Electronic, Steric, Hydrophobic)
The foundation of a robust QSAR model is the selection and calculation of appropriate molecular descriptors. These numerical values encode the physicochemical properties of a molecule and are categorized based on the structural information they represent. For quinazolinone analogues, a variety of descriptors have been successfully employed.
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic net charges. These are critical for modeling electrostatic and covalent interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples. In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules to map out regions where bulky groups increase or decrease activity.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for membrane permeability and hydrophobic interactions with the target. The logarithm of the partition coefficient (logP) is the most widely used hydrophobic descriptor.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching.
Hydrogen Bond Descriptors: Specific descriptors that count the number of hydrogen bond donors and acceptors are often included, given their importance in drug-receptor binding.
The table below details some of the common descriptors used in QSAR studies of quinazolinone derivatives.
| Descriptor Class | Example Descriptors | Property Represented |
| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Electron-donating/accepting ability, polarity, electrostatic interactions |
| Steric | Molar Refractivity (MR), Molecular Weight, CoMFA Steric Fields | Molecular size, volume, and shape |
| Hydrophobic | LogP, CoMSIA Hydrophobic Fields | Lipophilicity, ability to form hydrophobic interactions |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, size, and shape (2D) |
| Thermodynamic | Heat of Formation, Hydration Energy | Molecular stability and solubility |
Statistical Validation and External Predictability of QSAR Equations
A QSAR model is only useful if it is statistically robust and has strong predictive power for new, untested compounds. Therefore, rigorous validation is a critical step in the development process. Validation is typically performed using both internal and external methods.
Internal Validation: This process assesses the stability and robustness of the model using the initial training set of data. The most common technique is leave-one-out (LOO) cross-validation, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q² or Q²) is a key metric; a value greater than 0.5 is generally considered indicative of a robust model.
External Validation: This is the most stringent test of a model's predictive ability. The model, which was built using the training set, is used to predict the biological activities of an external test set of compounds that were not used in model generation. The predictive correlation coefficient (R²pred) is calculated to assess how well the model's predictions correlate with the actual experimental values for the test set. An R²pred value greater than 0.6 is often considered a benchmark for a model with good external predictability.
The statistical quality of QSAR models for quinazolinone analogues is often judged by several key parameters, as summarized in the following table.
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Correlation Coefficient | R² | A measure of the goodness-of-fit of the model to the training data. | > 0.6 |
| Cross-validated R² | q² or Q² | A measure of the model's internal predictive ability (robustness). | > 0.5 |
| Predicted R² | R²pred | A measure of the model's ability to predict the activity of an external test set. | > 0.6 |
| Standard Error of Estimate | SEE or S | Measures the absolute deviation between observed and predicted values. | As low as possible |
| F-statistic | F | A measure of the statistical significance of the regression model. | High value |
By combining detailed SAR analysis with validated QSAR models, researchers can effectively navigate the complex chemical space of 5-methoxyquinazolin-2(1H)-one analogues to develop new therapeutic agents with optimized biological activity.
Application of 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used in medicinal chemistry to understand the relationship between the three-dimensional properties of molecules and their biological activities. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods have been instrumental in elucidating the structural requirements for the activity of quinazolinone analogues, providing insights that guide the design of more potent compounds.
CoMFA and CoMSIA studies on various series of quinazolinone derivatives have successfully generated statistically significant and predictive models. researchgate.netnih.govfrontiersin.org These models correlate the steric, electrostatic, hydrophobic, and hydrogen-bonding characteristics of the molecules with their observed biological activities, such as inhibitory potential against specific enzymes or receptors. researchgate.netmdpi.com
In a typical study, a series of analogues is aligned based on a common scaffold, such as the quinazoline (B50416) core. nih.govfrontiersin.org CoMFA then calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules, while CoMSIA evaluates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.netnih.govfrontiersin.org The resulting data is analyzed using partial least squares (PLS) regression to derive a QSAR model.
The predictive power of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a robust and predictive model. nih.govfrontiersin.org For instance, a 3D-QSAR study on a series of 77 quinazolinone derivatives as 5-HT7 receptor inhibitors yielded a CoMFA model with a q² of 0.851 and an r² of 0.950, and a CoMSIA model with a q² of 0.850 and an r² of 0.945, demonstrating excellent predictive ability. researchgate.net Another study on quinazoline-4(3H)-one analogs as EGFR inhibitors developed CoMFA and CoMSIA models with Q² values of 0.570 and 0.599, respectively, which also passed the threshold for a consistent QSAR model. nih.gov
The primary output of CoMFA and CoMSIA analyses are contour maps. These maps visualize the regions in 3D space where modifications to the molecular fields are predicted to influence biological activity. nih.gov
Steric Fields: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric bulk is detrimental. nih.gov For example, CoMFA analysis on EGFR inhibitors highlighted the importance of substitution at position 2 of the quinazoline ring, with a green contour indicating that steric bulk in that region enhances activity. nih.govfrontiersin.org
Electrostatic Fields: Blue contours represent areas where electropositive groups increase activity, whereas red contours indicate that electronegative groups are preferred. nih.gov
Hydrophobic Fields: In CoMSIA, contours illustrate regions where hydrophobic or hydrophilic properties are correlated with activity.
Hydrogen Bond Fields: Contours for hydrogen bond donors and acceptors show where these specific interactions are favorable for enhancing biological response. mdpi.com
By interpreting these contour maps, medicinal chemists can identify the key structural features relevant to biological activity and rationally design new analogues with improved potency. researchgate.net
Table 1: Examples of Statistical Parameters from 3D-QSAR Studies on Quinazolinone Derivatives
Strategic Bioisosteric Replacements and their SAR Implications for Enhanced Interactions
Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of an atom or a group of atoms in a molecule with another that possesses similar physical or chemical properties. preprints.org This approach is employed to modulate the potency, selectivity, toxicity, and pharmacokinetic properties of a lead compound. nih.gov In the context of this compound analogues, strategic bioisosteric replacements have been explored to enhance interactions with biological targets and to refine their pharmacological profiles. preprints.org
A common bioisosteric modification involves the replacement of a carbon atom with a sulfur atom. preprints.orgnih.gov This substitution can significantly alter molecular properties such as size, lipophilicity, electron density, and the capacity for hydrogen bonding. nih.gov For example, in a study on researchgate.netfrontiersin.orgnih.govtriazino[2,3-c]quinazoline derivatives, the bioisosteric replacement of carbon with sulfur was investigated for its effect on anti-inflammatory activity. preprints.orgnih.gov The research found that this replacement could decrease the affinity towards the COX-1 enzyme, which could be a desirable outcome when seeking selectivity for COX-2. nih.gov The presence of the sulfur atom also modifies the lipophilicity of the compounds, which in turn can affect their distribution in tissues. preprints.org
Another strategic replacement involves modifying substituents on the quinazolinone core to improve interactions with target residues. Molecular docking studies on quinazolinone analogues designed as quorum sensing inhibitors revealed that replacing a butyl chain with a 4-methoxyphenyl (B3050149) group could enhance aromatic stacking interactions with key tyrosine residues in the PqsR receptor. nih.gov This highlights how bioisosteric replacement can be used to introduce or strengthen specific non-covalent interactions like π-π stacking.
The structure-activity relationship (SAR) implications of these replacements are profound. By systematically altering functional groups, researchers can probe the specific requirements of a biological target. For instance, SAR studies on quinazolinone derivatives as anti-inflammatory agents have shown that the nature of the substituent at various positions on the quinazolinone ring dictates the inhibitory activity against pro-inflammatory cytokines. nih.gov
Table 2: Examples of Bioisosteric Replacements in Quinazolinone Analogues and SAR Implications
Computational Chemistry and Molecular Modeling Investigations of 5 Methoxyquinazolin 2 1h One
Quantum Mechanical Studies of Electronic Properties and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in exploring the intrinsic electronic properties of molecules. rsc.orgresearchgate.net These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, providing a foundational understanding of a molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other chemical species. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests higher reactivity. researchgate.netyoutube.com For quinazolinone derivatives, DFT calculations are used to determine these energy values, which helps in understanding their potential for charge transfer within the molecule and with external species. dntb.gov.ua
Table 1: Representative Frontier Molecular Orbital Energies for Quinazolinone-Related Structures This table presents hypothetical, yet representative, data based on typical values found for similar heterocyclic compounds in computational studies.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
The distribution of electron density within a molecule is crucial for understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. deeporigin.com These maps are color-coded to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. wolfram.com
Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical parameters that describe a molecule's reactivity. These global reactivity descriptors, derived from the HOMO and LUMO energies, offer a more nuanced picture of chemical behavior. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).
These descriptors help quantify the stability and reactivity profile of compounds like 5-methoxyquinazolin-2(1H)-one, aiding in the prediction of their interactions in a biological environment.
Table 2: Calculated Global Reactivity Descriptors This table presents hypothetical, yet representative, data based on typical values for similar heterocyclic compounds.
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.67 |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding modes of potential drugs.
Docking algorithms use scoring functions to estimate the binding affinity between a ligand and a target protein. researchgate.net This "docking score," usually expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A more negative score indicates a more favorable binding interaction. researchgate.net For quinazolinone derivatives, docking studies have been performed against various protein targets, including enzymes like kinases and proteases, to predict their potential inhibitory activity. ekb.egsemanticscholar.orgnih.gov These studies often reveal binding energies in the range of -7 to -12 kcal/mol, suggesting strong interactions with the target proteins. ekb.egsemanticscholar.org The accuracy of these predictions is crucial for prioritizing compounds for further experimental testing. nih.gov
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex. mdpi.com This allows for the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.gov Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on both the ligand and the protein. d-nb.info
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., aromatic rings) and hydrophobic residues in the binding pocket. nih.gov
π-π Stacking: Aromatic rings of the ligand interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Electrostatic Interactions: Attraction or repulsion between charged groups. researchgate.net
For quinazolinone derivatives, studies have shown that the core heterocyclic structure often forms crucial hydrogen bonds with the hinge region of kinase active sites, while substituted phenyl rings engage in hydrophobic interactions. nih.govnih.gov The methoxy (B1213986) group on this compound could potentially form additional hydrogen bonds or steric interactions that influence its specific binding mode and affinity. nih.gov
Table 3: Common Interacting Residues for Quinazolinone Scaffolds in Kinase Binding Sites This table lists amino acid residues frequently identified in docking studies of quinazolinone derivatives with protein kinases.
| Interaction Type | Key Amino Acid Residues |
| Hydrogen Bonding | Met, Cys, Asp, Gln, Lys |
| Hydrophobic Interactions | Leu, Val, Ala, Ile, Phe |
| π-π Stacking | Phe, Tyr, Trp |
Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions
The binding affinity of any ligand to its protein target is governed by a complex interplay of non-covalent interactions. For the this compound scaffold, computational analyses of related quinazolinone derivatives suggest that hydrogen bonding, hydrophobic interactions, and pi-stacking are critical for molecular recognition and binding stability. rsc.orgnih.govresearchgate.net
Hydrogen Bonding: The quinazolinone core of this compound contains several hydrogen bond donors and acceptors. Specifically, the lactam moiety (the -C(O)NH- group) is a key site for forming hydrogen bonds with amino acid residues in a protein's binding pocket. nih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, while the adjacent nitrogen-bound hydrogen can act as a donor. nih.gov Molecular docking studies on various quinazolinone derivatives have consistently highlighted the importance of these hydrogen bonds in anchoring the ligand within the active site. rsc.orgnih.gov For instance, in studies of quinazolinone inhibitors of various kinases, hydrogen bonds are frequently observed with backbone atoms of hinge region residues. rsc.org The methoxy group at the 5-position, while not a strong hydrogen bond donor or acceptor itself, can influence the electronic properties of the aromatic system and thereby modulate the strength of other interactions. mdpi.com
Hydrophobic Interactions: The bicyclic aromatic system of the quinazolinone core provides a significant hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. nih.govplos.org Computational models, such as 3D-QSAR, have indicated that hydrophobic fields are a major contributor to the biological activity of quinazolinone derivatives. rsc.orgnih.gov The phenyl part of the quinazoline (B50416) ring and the methoxy group's methyl moiety can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding free energy. mdpi.comrsc.org The optimization of these hydrophobic interactions is a key strategy in the design of potent quinazolinone-based inhibitors. plos.org
Pi-Stacking Interactions: The aromatic nature of the quinazoline ring system makes it an ideal candidate for pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govcambridgemedchemconsulting.com These interactions, which can occur in parallel or T-shaped orientations, contribute significantly to the binding affinity and specificity. cambridgemedchemconsulting.comnih.gov Molecular docking studies of quinazolinone derivatives often reveal pi-stacking or pi-cation interactions with key residues in the active site, which help to properly orient the ligand for optimal binding. nih.gov The electron-donating nature of the 5-methoxy group can influence the quadrupole moment of the aromatic ring, potentially modulating the strength and geometry of these pi-stacking interactions.
Table 1: Summary of Potential Non-Covalent Interactions for the this compound Scaffold
| Interaction Type | Key Functional Groups Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Lactam (-C(O)NH-), Methoxy (-OCH3) | Ser, Thr, Asp, Glu, Asn, Gln, His, Lys, Arg |
| Hydrophobic Interactions | Quinazoline aromatic rings, Methoxy methyl group | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |
| Pi-Stacking | Quinazoline aromatic ring system | Phe, Tyr, Trp, His |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics and stability of ligand-protein complexes. nih.govuzh.ch For compounds like this compound, MD simulations can elucidate the dynamic nature of the binding process, which is often not captured by static docking methods. nih.govresearchgate.net
MD simulations of quinazolinone derivatives typically involve placing the docked ligand-protein complex in a periodic box of explicit solvent (e.g., water) and ions to mimic physiological conditions. nih.gov The system is then allowed to evolve over time (typically nanoseconds to microseconds) by solving Newton's equations of motion for all atoms. uzh.ch Analysis of the resulting trajectory provides a wealth of information on the stability of the complex, the flexibility of different regions of the protein and ligand, and the specific interactions that persist over time. nih.gov
Ligand-Protein Complex Dynamics and Conformational Changes
The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. nih.gov A stable RMSD trajectory suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. researchgate.net In contrast, large fluctuations in RMSD may indicate instability or a dissociation event.
The root-mean-square fluctuation (RMSF) of individual residues can reveal which parts of the protein become more or less flexible upon ligand binding. nih.gov For example, residues in the binding pocket that interact directly with the ligand are often observed to have reduced fluctuations, indicating a stabilization of that region. nih.gov Conversely, conformational changes in distal parts of the protein can also be observed, which may be important for allosteric regulation. gersteinlab.org The binding of a ligand can induce a shift in the conformational ensemble of the protein, favoring a specific active or inactive state. researchgate.net
Solvent Effects on Binding and Dissociation
The solvent, typically water in biological systems, plays a crucial role in molecular recognition, binding, and dissociation. nih.gov Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds. researchgate.net They also play a critical role in the thermodynamics of binding through the hydrophobic effect. cambridgemedchemconsulting.com
In MD simulations, the inclusion of explicit solvent molecules allows for a more realistic representation of the binding environment. nih.gov The displacement of ordered water molecules from a hydrophobic binding pocket upon ligand binding is a major driving force for the association, leading to a favorable increase in entropy. plos.org MD simulations can be used to analyze the behavior of water molecules at the protein-ligand interface, identifying key water molecules that may be critical for binding affinity or that could be displaced to improve ligand design. The dynamics of water molecules entering and leaving the binding site can also provide insights into the kinetics of ligand binding and unbinding.
Free Energy Perturbation Approaches for Binding Free Energy Calculations
Accurately predicting the binding free energy (ΔG_bind) of a ligand to its target is a primary goal of computational drug design. While methods like MM/GBSA and MM/PBSA are commonly used to estimate binding energies from MD trajectories, more rigorous approaches like Free Energy Perturbation (FEP) can provide more accurate, albeit computationally expensive, results. researchgate.net
FEP is an alchemical free energy calculation method that computes the free energy difference between two states by gradually "perturbing" or "mutating" one molecule into another over a series of non-physical intermediate steps. nih.gov In the context of protein-ligand binding, FEP can be used to calculate the relative binding free energy of two similar ligands or the absolute binding free energy of a single ligand. The latter involves a thermodynamic cycle where the ligand is "disappeared" both in solution and when bound to the protein.
This method explicitly accounts for changes in enthalpy and entropy upon binding and is considered one of the most accurate computational methods for predicting binding affinities. nih.gov While specific FEP studies on this compound are not prevalent in the literature, this approach represents a powerful tool for the future optimization of this and other quinazolinone-based compounds. nih.gov
Table 2: Computational Methods in the Study of Quinazolinone Derivatives
| Computational Method | Application | Insights Gained |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. | Identifies key interactions (H-bonds, hydrophobic, etc.) and provides a static model of the bound complex. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D structural properties of molecules to their biological activity. | Creates contour maps highlighting regions where steric, electrostatic, or hydrophobic properties are important for activity. rsc.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent motion of atoms in a molecular system. | Assesses the stability of ligand-protein complexes, characterizes conformational changes, and analyzes the role of solvent. researchgate.netnih.gov |
| MM/PBSA & MM/GBSA | Estimates binding free energies from MD simulation snapshots. | Provides a computationally efficient way to rank the binding affinities of different ligands. researchgate.net |
| Free Energy Perturbation (FEP) | Rigorously calculates relative or absolute binding free energies. | Offers high-accuracy predictions of binding affinity, useful for lead optimization. nih.gov |
Mechanistic Elucidation of Biological Interactions at the Molecular Level
Enzyme Inhibition Kinetics and Mechanism of Action Studies
Determination of Inhibition Modes (e.g., Reversible, Irreversible, Competitive)
There is no specific information in the reviewed literature to determine whether 5-methoxyquinazolin-2(1H)-one acts as a reversible, irreversible, or competitive inhibitor against any particular enzyme.
Investigation of Specific Enzyme Targets (e.g., Kinases, COX, LOX, CYP)
While numerous quinazoline-based molecules are recognized as potent kinase inhibitors, and others have been investigated for their effects on cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, a direct link and detailed inhibitory profile for this compound against these specific targets has not been established in the available research.
Characterization of Enzyme-Ligand Interactions
Due to the absence of studies on specific enzyme targets for this compound, there is no data available characterizing its enzyme-ligand interactions, such as the specific binding sites or the nature of the chemical bonds formed.
Receptor Binding and Modulation Studies
Information regarding the interaction of this compound with specific receptors is sparse. While some quinazoline (B50416) derivatives have been explored for their affinity towards receptors like adenosine (B11128) receptors, data specific to the 5-methoxy-2(1H)-one isomer is lacking.
Agonist and Antagonist Receptor Binding Assays
No publicly available agonist or antagonist receptor binding assays for this compound could be identified. Therefore, its potential to bind to and modulate receptor activity remains uncharacterized.
Investigation of Allosteric Modulation Mechanisms
The potential for this compound to act as an allosteric modulator has not been investigated in the available literature. Allosteric modulation is a mechanism of action for many compounds, but there is currently no evidence to suggest this role for this specific chemical entity.
Cellular Pathway Interference and Molecular Signaling Events
Following the identification of primary molecular targets, the next step involves elucidating how the interaction of this compound with these targets translates into downstream cellular effects. This involves investigating its impact on protein-protein interactions, downstream signaling cascades, and ultimately, its influence on fundamental cellular processes like cell cycle progression and apoptosis.
Modulation of Protein-Protein Interactions
Many cellular processes are governed by intricate networks of protein-protein interactions (PPIs). Small molecules can either inhibit or stabilize these interactions, leading to significant physiological consequences. Research into other quinazolinone derivatives has suggested their potential to modulate PPIs. To investigate this for this compound, techniques such as co-immunoprecipitation, yeast two-hybrid screening, or surface plasmon resonance could be employed. These studies would reveal whether the compound can disrupt or enhance the formation of specific protein complexes, thereby influencing their function.
Investigation of Downstream Signaling Cascades
Upon binding to its target receptor, a compound can trigger a cascade of intracellular signaling events. Investigating these downstream signaling cascades is crucial to understanding the compound's mechanism of action. For instance, if this compound were found to target a specific receptor tyrosine kinase, studies would focus on its effect on autophosphorylation of the receptor and the subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/Akt signaling pathways. Western blotting, ELISA, and reporter gene assays are common techniques used to probe the phosphorylation status and activity of key signaling proteins within these cascades.
Mechanisms of Cell Cycle Perturbation and Apoptosis Induction
The anticancer activity of many quinazolinone derivatives is attributed to their ability to induce cell cycle arrest and apoptosis. To determine if this compound possesses similar properties, a series of cellular assays would be necessary. Flow cytometry analysis using DNA-staining dyes like propidium (B1200493) iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating any cell cycle arrest.
The induction of apoptosis can be confirmed by various methods, including Annexin V/PI staining, which detects early and late apoptotic cells, and TUNEL assays, which identify DNA fragmentation, a hallmark of apoptosis. Furthermore, the molecular mechanism of apoptosis induction can be dissected by examining the activation of caspases (e.g., caspase-3, -8, -9) and the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.
Table 2: Potential Research Assays for Mechanistic Elucidation of this compound
| Mechanistic Aspect | Potential Assays | Key Readouts |
| Receptor Binding | Radioligand Binding Assays | Ki, Kd values |
| Functional Activity | Calcium Flux, cAMP Assays | EC50, IC50 values |
| Protein-Protein Interactions | Co-immunoprecipitation, SPR | Identification of interacting partners, binding kinetics |
| Signaling Pathway Modulation | Western Blot, Reporter Assays | Phosphorylation status of signaling proteins, gene expression changes |
| Cell Cycle Analysis | Flow Cytometry (Propidium Iodide) | Percentage of cells in G0/G1, S, G2/M phases |
| Apoptosis Induction | Annexin V/PI Staining, TUNEL Assay | Percentage of apoptotic cells, DNA fragmentation |
| Apoptosis Mechanism | Caspase Activity Assays, Western Blot | Activation of caspases, changes in Bcl-2 family protein levels |
This table outlines potential experimental approaches, as specific data for this compound is not currently available.
Advanced Analytical and Spectroscopic Methodologies for Interaction Analysis
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure the real-time interaction between two molecules. In a typical SPR experiment to study 5-methoxyquinazolin-2(1H)-one, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This technique allows for the determination of key kinetic parameters: the association rate constant (kₐ), which describes the rate of complex formation, and the dissociation rate constant (kₑ), which describes the rate of complex decay. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated from the ratio of these rate constants (kₑ/kₐ).
A comprehensive search of scientific literature did not yield specific SPR studies conducted on this compound. Therefore, no experimental data can be presented. A hypothetical data table for such an experiment is outlined below.
Hypothetical SPR Kinetic Data for this compound Interaction with a Target Protein
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (kₐ) | [Data Not Available] | M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | [Data Not Available] | s⁻¹ |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat change associated with a binding event. This allows for the determination of the complete thermodynamic profile of the interaction between this compound and a target molecule. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured.
The resulting data can be analyzed to determine the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can also be calculated, providing a comprehensive understanding of the thermodynamic forces driving the interaction.
There are no specific ITC studies for this compound reported in the available scientific literature. Consequently, no empirical thermodynamic data can be provided. A template for presenting such data is shown below.
Hypothetical Thermodynamic Profile for this compound Binding
| Thermodynamic Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | [Data Not Available] | |
| Association Constant (Kₐ) | [Data Not Available] | M⁻¹ |
| Enthalpy Change (ΔH) | [Data Not Available] | kcal/mol |
| Entropy Change (ΔS) | [Data Not Available] | cal/mol·K |
X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structures
To understand the interaction of this compound with its target at an atomic level, high-resolution structural techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are indispensable.
X-ray Crystallography requires the formation of a high-quality crystal of the this compound-target complex. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined. This would reveal the precise binding mode, orientation, and conformational changes in both the ligand and the target upon binding.
Cryo-Electron Microscopy (Cryo-EM) is used for large protein complexes and does not require crystallization. The sample is rapidly frozen in vitreous ice, and images are taken with an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D images. This could provide structural insights into how this compound interacts with larger, more complex biological assemblies.
A search of crystallographic and cryo-EM databases and the broader scientific literature did not locate any deposited structures of this compound in complex with a biological target.
Advanced NMR Spectroscopy for Ligand-Protein Interaction Mapping (e.g., Saturation Transfer Difference NMR, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction.
Saturation Transfer Difference (STD) NMR is a ligand-observed NMR experiment that is particularly useful for identifying binding and mapping the binding epitope of a ligand. In this experiment, a selective saturation pulse is applied to the protein's resonances. This saturation is transferred to a binding ligand via spin diffusion. By comparing spectra with and without protein saturation, the protons of this compound that are in close proximity to the protein in the bound state can be identified. The intensity of the STD signals for different protons can provide information about which parts of the molecule are most critical for the interaction.
Heteronuclear Single Quantum Coherence (HSQC) NMR is a protein-observed NMR experiment. It requires an isotopically labeled (typically ¹⁵N or ¹³C) protein. An HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific amino acid residue. Upon titration with this compound, residues involved in binding or those affected by a conformational change will show shifts in their corresponding peak positions (chemical shift perturbations). By mapping these changes onto the protein's structure, the binding site of this compound can be identified.
No specific advanced NMR studies detailing the interaction of this compound with a protein target are currently available in the scientific literature.
Future Research Directions and Strategic Development of 5 Methoxyquinazolin 2 1h One As a Chemical Scaffold
Rational Design of Novel Analogues based on Integrated SAR/QSAR and Computational Insights
The rational design of new analogues of 5-methoxyquinazolin-2(1H)-one is fundamental to optimizing its therapeutic properties. This process is heavily reliant on a deep understanding of its Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). mdpi.com SAR studies involve systematically modifying the chemical structure to observe the effect on biological activity, while QSAR models provide a quantitative correlation between the physicochemical properties of the compounds and their activities. mdpi.com
Future efforts will focus on creating diverse chemical libraries centered around the pyrazolo[1,5-a]quinazoline-5(4H)-one core, with modifications targeting three main areas: aryl-substitutions on the pyrazole (B372694) ring, aryl-additions to the quinazoline (B50416), and N-alkyl-substitutions on the quinazoline. nih.gov Computational studies, including molecular docking, are crucial in this phase to predict the binding interactions of designed analogues with their biological targets. nih.gov For instance, computational analysis can help in designing quinazolinone–pyrimidine (B1678525) hybrids and predicting their binding modes within target enzymes. nih.gov By integrating SAR, QSAR, and computational insights, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process. mdpi.comnih.gov
| Design Strategy | Rationale | Example Modification on Quinazolinone Scaffold | Desired Outcome |
| SAR Exploration | To identify key functional groups and positions on the scaffold that are critical for biological activity. | Introduction of various substituted anilines to the core structure. nih.gov | Enhanced potency and selectivity. |
| QSAR Modeling | To develop predictive models that correlate chemical structure with biological activity, guiding the design of more potent compounds. mdpi.com | Calculation of molecular properties like logP, polar surface area, and hydrogen bond donors/acceptors. mdpi.com | Prioritization of synthetic targets with optimal physicochemical properties for good absorption. mdpi.com |
| Computational Docking | To visualize and predict how novel analogues will bind to the active site of a target protein. nih.gov | Designing derivatives to occupy the ATP binding pocket of kinases and interact with key amino acids. researchgate.net | Improved target affinity and specificity. |
| Molecular Hybridization | To combine the this compound scaffold with other known pharmacophores to create hybrid molecules. mdpi.com | Fusing with pyrazole or hydrazone moieties. mdpi.com | Novel compounds with potentially synergistic or multi-target activities. mdpi.com |
Exploration of Prodrug Strategies for Enhanced Molecular Properties
A significant hurdle in drug development is overcoming poor pharmacokinetic profiles, including low solubility, instability, and inadequate bioavailability. bohrium.com Prodrug strategies offer an effective solution by masking a functional group of an active drug molecule with a promoiety. This modification renders the drug inactive until it is metabolically cleaved in vivo to release the parent drug. This approach can be strategically applied to the this compound scaffold to enhance its drug-like properties. bohrium.com
For example, derivatives of the related 2-aminoquinazolin-4-(3H)-one scaffold have shown potent antiviral activity but suffer from low plasma concentrations, indicating a need for pharmacokinetic improvement. mdpi.com For this compound, the N1 or N3 positions of the quinazolinone ring or the methoxy (B1213986) group could be targeted for modification. Attaching a water-solubilizing group like a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain could dramatically improve aqueous solubility. Alternatively, lipophilic moieties could be added to enhance membrane permeability and oral absorption. The key is to select a promoiety that is efficiently cleaved by specific enzymes at the desired site of action, ensuring targeted drug release.
| Prodrug Approach | Target Molecular Property | Potential Modification on this compound | Mechanism of Action |
| Phosphate Esters | Solubility | Addition of a phosphate group to a hydroxyl function (if introduced) or N-H group. | Cleavage by alkaline phosphatases in vivo to release the active drug and increase aqueous solubility. |
| Amino Acid Conjugates | Targeted Delivery / Solubility | Acylation of the N-H group with an amino acid. | Can be recognized by amino acid transporters, potentially improving cell uptake. Cleavage by peptidases. |
| Ester/Amide Linkages | Bioavailability / Stability | Attachment of a lipophilic group (e.g., long-chain fatty acid) via an ester or amide bond. | Increases lipophilicity for better membrane permeation; cleaved by esterases or amidases. |
| Carbonates/Carbamates | Controlled Release / Stability | Formation of a carbonate or carbamate (B1207046) at the N-H position. | Can be designed for varying rates of hydrolysis to control the release profile of the parent drug. |
Investigation of Polypharmacology and Multi-Targeting Approaches
The concept of "one drug, one target" is being increasingly superseded by the development of multi-target agents, particularly in complex diseases like cancer. nih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov The quinazoline scaffold is well-recognized for its ability to interact with a variety of biological targets, making it an ideal candidate for developing multi-target inhibitors. nih.govnih.gov
Derivatives of the quinazoline scaffold have been shown to act as potent inhibitors of multiple intracellular targets simultaneously, such as microtubules and various receptor tyrosine kinases (RTKs) including EGFR, VEGFR-2, and PDGFR-β. nih.gov This multi-pronged attack can disrupt several signaling pathways crucial for tumor growth, survival, and angiogenesis. nih.gov Future research on this compound should strategically explore its potential to be engineered as a multi-target agent. This involves screening the compound and its rationally designed analogues against a panel of clinically relevant targets. Identifying compounds with a desired polypharmacological profile could lead to novel therapeutics that are more robust and effective than single-target drugs.
| Quinazoline Derivative Type | Target 1 | Target 2 | Therapeutic Rationale |
| Anticancer Agents | Microtubules | EGFR/VEGFR-2 nih.gov | Simultaneously inhibits cell division and disrupts tumor angiogenesis and growth signaling. nih.gov |
| Anticancer Agents | EGFR | HER2 nih.gov | Dual inhibition is effective in cancers driven by multiple ErbB family receptors. |
| Antimicrobial Agents | DNA Gyrase mdpi.com | Other bacterial enzymes | A multi-hit mechanism can overcome bacterial resistance that develops from single-target inhibition. mdpi.com |
| PARP Inhibitors | PARP nih.gov | Other DNA repair proteins | Synergistic inhibition of DNA repair pathways can enhance cancer cell death. |
Integration with Artificial Intelligence and Machine Learning in Chemical Space Exploration
| AI/ML Technique | Application in Drug Discovery | Relevance for this compound |
| Generative Models | De novo design of novel molecules with specific desired properties. nih.gov | Creation of novel, synthetically accessible quinazolinone analogues optimized for potency and ADMET profiles. |
| Deep Learning QSAR | More accurate prediction of compound activity and properties compared to traditional QSAR. drug-dev.com | Better prioritization of which designed analogues to synthesize, reducing wasted resources. |
| Reinforcement Learning | Navigating chemical space to find molecules that satisfy multiple objectives. nih.gov | Simultaneous optimization of analogues for target affinity, selectivity, and drug-like properties. |
| ADMET Prediction Models | Early-stage computational filtering of compounds likely to fail due to poor pharmacokinetic or toxicity profiles. nih.gov | Reducing the high attrition rate by flagging problematic this compound derivatives early in the discovery process. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxyquinazolin-2(1H)-one, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, which involve treating substituted anthranilic acid derivatives with reagents like phosphoryl chloride (POCl₃) or urea derivatives. For example, analogous quinazolinones have been synthesized by reacting aldehydes with methyl thioacetate followed by hydrogenation . Key considerations include:
- Reagent purity : Ensure anhydrous conditions to avoid side reactions.
- Temperature control : Cyclization often requires precise heating (e.g., 80–100°C) to optimize yield.
- Safety protocols : Use chemical-resistant gloves (tested per EN 374) and adequate ventilation to handle volatile reagents .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and analytical techniques?
- Answer : A multi-technique approach is essential:
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., C₁₀H₁₀N₂O₂) with calculated vs. experimental values (e.g., 190.0743 vs. 190.0740) .
- ¹H/¹³C NMR : Identify characteristic signals, such as the methoxy group (~δ 3.8 ppm in ¹H NMR) and carbonyl resonance (~δ 160–170 ppm in ¹³C NMR).
- Elemental analysis : Compare theoretical and experimental C/H/N percentages (e.g., C 63.15%, H 5.30%, N 14.73%) to detect impurities .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, and what factors contribute to low reproducibility?
- Answer : Yield optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity.
- Post-synthetic purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes by-products. Low yields often stem from incomplete cyclization or side reactions, which can be monitored via TLC .
Q. How should researchers resolve contradictions between calculated and experimental spectral or elemental analysis data?
- Answer : Discrepancies (e.g., C/H/N deviations >0.3%) may arise from:
- Sample impurities : Re-crystallize the compound or use preparative HPLC .
- Instrument calibration : Validate spectrometer settings with standard references.
- Isotopic contributions : Account for natural abundance in HRMS interpretation . Cross-validation with multiple techniques (NMR, IR) is critical .
Q. What methodologies are recommended for assessing the biological activity of this compound derivatives in enzyme inhibition studies?
- Answer : Design dose-response assays using:
- Enzyme-specific substrates : For SIRT1 inhibition studies, use fluorogenic peptides (e.g., MHY2251 analog assays) .
- Controls : Include positive controls (e.g., nicotinamide) and vehicle-only samples.
- Data normalization : Express activity as % inhibition relative to controls, with triplicate measurements to ensure statistical validity .
Q. How can structural modifications to the quinazolinone core enhance target selectivity in drug discovery?
- Answer : Rational modifications include:
- Substituent introduction : Add electron-withdrawing groups (e.g., Cl) at position 5 to modulate electronic properties .
- Heterocycle fusion : Integrate triazole or thiazolidinone moieties to improve binding affinity (e.g., via hydrogen bonding) .
- Molecular docking : Use computational tools (e.g., AutoDock) to predict interactions with target proteins before synthesis .
Methodological Best Practices
Q. What steps ensure rigorous validation of analytical methods for purity assessment?
- Answer :
- HPLC method development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column type (C18) to achieve baseline separation .
- Linearity and LOQ : Validate over a concentration range (e.g., 0.1–100 µg/mL) with R² > 0.995.
- Forced degradation studies : Expose the compound to heat, light, and humidity to confirm method robustness .
Q. How should researchers address conflicting reports on the compound’s biological activity across studies?
- Answer :
- Standardize assays : Use identical cell lines, incubation times, and reagent batches.
- Open data practices : Share raw datasets (e.g., via repositories like Zenodo) to enable cross-study validation .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
